molecular formula C11H15NO4S B076097 4-[(Isobutylamino)sulfonyl]benzoic acid CAS No. 10252-68-3

4-[(Isobutylamino)sulfonyl]benzoic acid

Cat. No. B076097
CAS RN: 10252-68-3
M. Wt: 257.31 g/mol
InChI Key: VKGRSBHIZXZUIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(Isobutylamino)sulfonyl]benzoic acid often involves complex reactions. For example, the one-pot synthesis of related 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones showcases the intricacy involved in constructing such molecules, highlighting the need for precise control over reaction conditions to achieve the desired product (Alizadeh, Rezvanian, & Zhu, 2007).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to this compound, such as 2-(toluene-4-sulfonylamino)-benzoic acid, reveals intricate details about their chemical behavior. X-ray diffraction studies show these compounds crystallize in specific space groups with detailed hydrogen bonding and π-π interactions forming supramolecular structures, which can significantly influence their chemical reactivity and solubility properties (熊静 et al., 2007).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives, such as their reaction with sodium sulfinates via copper-mediated ortho C-H sulfonylation, demonstrates their reactivity and the potential to introduce sulfonyl groups in ortho positions to benzoic acid derivatives. This reactivity is crucial for designing molecules with specific chemical properties for applications in material science and organic chemistry (Liu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of compounds like 2-(toluene-4-sulfonylamino)-benzoic acid, provide insights into the behavior of this compound under various conditions. These properties are influenced by the molecular structure, particularly the nature and positioning of functional groups, which affect the compound's interactions with solvents and its thermal decomposition patterns (熊静 et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound and its analogs, such as their reactivity towards different chemical reagents and conditions, are pivotal for understanding their potential applications. Studies on related compounds, such as the sulfonamide derivatives, elucidate the role of the sulfonyl and amide groups in determining reactivity, stability, and interaction with biological targets, providing a foundation for further exploration of this compound's chemical properties (Udhayasurian et al., 2020).

Scientific Research Applications

EP1 Receptor Antagonists

4-[(Isobutylamino)sulfonyl]benzoic acid and its analogs have been studied as EP1 receptor selective antagonists. Some derivatives exhibit in vivo antagonist activity and are considered for further optimization to enhance activity. These findings are crucial for developing new therapeutics targeting the EP1 receptor subtype (Naganawa et al., 2006).

Synthesis Optimization

Research has been conducted on the synthesis of derivatives related to this compound. The optimization of synthesis conditions for these compounds contributes to the field of medicinal chemistry, especially for the production of compounds with potential therapeutic applications (Jian et al., 2006).

Carbonic Anhydrase Inhibition

Studies have shown that certain derivatives of this compound act as inhibitors of carbonic anhydrase. These inhibitors can have applications in the treatment of diseases like glaucoma, as they can affect aqueous humor secretion within the eye (Mincione et al., 2001).

Eco-Friendly Synthesis Methods

Recent research has focused on developing eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives, including those related to this compound. These methods use water and sodium carbonate as HCl scavengers, producing high yields and purities, which is significant for sustainable chemical synthesis (Almarhoon et al., 2019).

Binding Studies and Spectroscopy

Binding studies using spectroscopic methods have been conducted on compounds including this compound derivatives. These studies provide valuable information about the interaction of these compounds with biological molecules, which is essential for drug design and development (Zia & Price, 1975).

Mechanism of Action

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

The biochemical pathways affected by 4-[(Isobutylamino)sulfonyl]benzoic acid are not clearly established. Given its structural similarity to benzoic acid, it might be involved in similar biochemical pathways. For instance, benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with

properties

IUPAC Name

4-(2-methylpropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRSBHIZXZUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346397
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10252-68-3
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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